molecular formula C12H10N2O3 B14395691 methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 88674-11-7

methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B14395691
CAS No.: 88674-11-7
M. Wt: 230.22 g/mol
InChI Key: SUTVHQPQUXPNLR-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group, a phenyl group, and a carboxylate ester group, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often involve refluxing in solvents like ethanol or toluene, with catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of both formyl and phenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

88674-11-7

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)11-9(7-15)10(13-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)

InChI Key

SUTVHQPQUXPNLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)C=O

Origin of Product

United States

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